3,3'-Methylenebis(4-hydroxybenzenesulphonic) acid

Lipophilicity Partition coefficient Positional isomer differentiation

3,3'-Methylenebis(4-hydroxybenzenesulphonic) acid (CAS 93917-84-1) is a C13H12O8S2 dihydroxy-disulfonic acid featuring two 4-hydroxybenzenesulphonic acid moieties linked by a single methylene (-CH2-) bridge. With a reported density of 1.705 g/cm³ and a calculated XLogP3 of 0.5, the compound occupies a distinct hydrophilicity window compared to its positional isomers and methylated analogs.

Molecular Formula C13H12O8S2
Molecular Weight 360.4 g/mol
CAS No. 93917-84-1
Cat. No. B12668788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Methylenebis(4-hydroxybenzenesulphonic) acid
CAS93917-84-1
Molecular FormulaC13H12O8S2
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)O)CC2=C(C=CC(=C2)S(=O)(=O)O)O)O
InChIInChI=1S/C13H12O8S2/c14-12-3-1-10(22(16,17)18)6-8(12)5-9-7-11(23(19,20)21)2-4-13(9)15/h1-4,6-7,14-15H,5H2,(H,16,17,18)(H,19,20,21)
InChIKeyANDAIHNNGUNSPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3'-Methylenebis(4-hydroxybenzenesulphonic) acid (CAS 93917-84-1): Physicochemical and Structural Baseline for Procurement


3,3'-Methylenebis(4-hydroxybenzenesulphonic) acid (CAS 93917-84-1) is a C13H12O8S2 dihydroxy-disulfonic acid featuring two 4-hydroxybenzenesulphonic acid moieties linked by a single methylene (-CH2-) bridge . With a reported density of 1.705 g/cm³ and a calculated XLogP3 of 0.5, the compound occupies a distinct hydrophilicity window compared to its positional isomers and methylated analogs . Its systematic IUPAC name is 4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)methyl]benzenesulfonic acid, and it is primarily marketed as an intermediate for azo dye synthesis, surfactants, and sulfonic-acid-derivative chemistry .

Why 3,3'-Methylenebis(4-hydroxybenzenesulphonic) acid Cannot Be Interchanged with Generic Sulfonic Acid Analogs


The methylene-bridged dihydroxy-disulfonic acid scaffold of CAS 93917-84-1 is shared by several closely related positional isomers and methyl-substituted variants . However, the precise placement of the sulfonic acid group at the 4-position of each phenolic ring, combined with the ortho/para relationship between the hydroxyl and sulfonic acid substituents, controls the compound's hydrogen-bonding capacity (4 H-bond donors, 8 H-bond acceptors ), topological polar surface area (166 Ų ), and computed lipophilicity (XLogP3 = 0.5 ). These parameters govern aqueous solubility, coupling reactivity in azo dye synthesis, and surfactant behaviour. The 5-hydroxy positional isomer (CAS 94133-95-6) exhibits a markedly different LogP of 3.34 , fundamentally altering its partitioning behaviour and suitability as a water-soluble dye intermediate. Generic substitution therefore risks mismatched reactivity profiles and altered end-product performance.

Quantitative Differentiation Evidence: 3,3'-Methylenebis(4-hydroxybenzenesulphonic) acid vs. Closest Analogs


Lipophilicity Differentiation: XLogP3 0.5 for the 4-Hydroxy Isomer vs. LogP 3.34 for the 5-Hydroxy Positional Isomer

The target compound (CAS 93917-84-1, 4-hydroxy positional isomer) possesses a calculated XLogP3 of 0.5 , whereas its closest positional isomer, 3,3'-methylenebis(5-hydroxybenzenesulphonic) acid (CAS 94133-95-6), exhibits a LogP of 3.34 . This ~2.8 log unit difference corresponds to an approximately 630-fold difference in octanol-water partition coefficient, situating the target compound firmly in the hydrophilic domain (LogP < 1) while the 5-hydroxy isomer is lipophilic (LogP > 3). This has direct consequences for aqueous-phase reactivity in dye coupling and surfactant formulation.

Lipophilicity Partition coefficient Positional isomer differentiation

Density and Structural Compactness: 1.705 g/cm³ vs. Monomeric 4-Hydroxybenzenesulfonic Acid at 1.337 g/cm³

The target methylene-bridged dimer (CAS 93917-84-1) has a reported density of 1.705 g/cm³ , which is substantially higher than that of its monomeric building block, 4-hydroxybenzenesulfonic acid (CAS 98-67-9), reported at 1.337 g/mL at 25 °C . This 27.5% higher density reflects the increased molecular weight (360.36 vs. 174.17 g/mol) and the more efficient packing enabled by the methylene bridge linking two aromatic sulfonic acid units.

Density Molecular packing Monomer vs. dimer comparison

Hydrogen-Bonding and Polarity Profile: 4 HBD / 8 HBA / PSA 166 Ų vs. Monomeric and Methylated Analogs

The target compound possesses 4 hydrogen-bond donors (two phenolic -OH, two -SO3H) and 8 hydrogen-bond acceptors (from sulfonic acid and hydroxyl oxygen atoms), with a topological polar surface area (TPSA) of 166 Ų . In contrast, the monomeric 4-hydroxybenzenesulfonic acid has only 2 HBD and 4 HBA (TPSA ~83 Ų) [REFS-2, class-level inference]. The methylated analog 3,3'-methylenebis(6-hydroxy-4-methylbenzenesulfonic acid) (CAS 78480-14-5, MW 388.41) retains the same HBD/HBA count but has a higher molecular weight, diluting its charge density and potentially altering its surfactant properties [2].

Hydrogen bonding Topological polar surface area Solubility prediction

LogP Differentiation from Chlorinated Analog: Target XLogP3 0.5 vs. Chlorinated Analog LogP 1.36

The target compound (XLogP3 = 0.5 ) is more hydrophilic than its chlorinated analog 3,3'-methylenebis(5-chloro-2-hydroxybenzenesulphonic) acid (CAS 83817-55-4), which has a reported LogP of 1.36 [1]. The ΔLogP of 0.86 (~7.2-fold difference) arises from the electron-withdrawing and hydrophobic character of the chlorine substituents, which reduce aqueous solubility relative to the unsubstituted target compound.

Lipophilicity Chlorinated analog Partition coefficient comparison

Refractive Index and Optical Property Uniformity Among Isomers: 1.68 for Both 4-Hydroxy and 5-Hydroxy Isomers

Both the target compound (CAS 93917-84-1) and its 5-hydroxy positional isomer (CAS 94133-95-6) share a reported refractive index of 1.68 . Similarly, their densities are identical at 1.705 g/cm³. These shared bulk properties indicate that refractive index cannot be used as a sole identity test to distinguish between these isomers. However, the exact mass difference (359.99736 Da for target vs. 359.99700 Da for the 5-hydroxy isomer ) and the InChIKey divergence (ANDAIHNNGUNSPQ-UHFFFAOYSA-N vs. distinct key for the isomer) provide unambiguous analytical differentiation points for procurement quality assurance.

Refractive index Optical properties Quality control

Molecular Weight Differentiation from Methyl-Substituted and Polymeric Forms: 360.36 vs. 388.41 g/mol vs. Polymeric Distribution

The target compound is a discrete, well-defined molecule with a molecular weight of 360.36 g/mol (C13H12O8S2) . This distinguishes it from (a) methyl-substituted analogs such as 3,3'-methylenebis(6-hydroxy-4-methylbenzenesulfonic acid) (CAS 78480-14-5) at 388.41 g/mol [1], and (b) formaldehyde-condensation polymers such as Policresulen (dihydroxydimethyldiphenylmethanedisulfonic acid polymer, CAS 101418-00-2) which exist as polydisperse mixtures [2]. Fixed MW enables stoichiometric precision in subsequent reactions (e.g., azo coupling), whereas polymeric forms yield variable and unpredictable stoichiometry.

Molecular weight Monomeric purity Polymer vs. discrete compound

High-Fidelity Application Scenarios for 3,3'-Methylenebis(4-hydroxybenzenesulphonic) acid Based on Quantitative Differentiation Evidence


Azo Dye Intermediate Requiring Aqueous-Phase Coupling Reactivity

The compound's XLogP3 of 0.5 confirms high aqueous solubility, which is essential for homogeneous-phase azo coupling reactions where the diazonium salt and the coupling component must both be dissolved in water. The 5-hydroxy isomer (LogP 3.34) would partition into organic phases and reduce coupling efficiency in aqueous dye baths. For dye manufacturers, selecting the 4-hydroxy isomer ensures maximal water solubility and predictable coupling kinetics.

Surfactant Formulation Where High Charge Density and Discrete Stoichiometry Are Required

With 4 H-bond donors and 8 H-bond acceptors packed into a molecular weight of 360.36 g/mol , the compound achieves a higher density of polar functional groups per unit mass than methyl-substituted analogs (MW 388.41 g/mol [1]). Additionally, its discrete molecular weight—as opposed to polydisperse formaldehyde-condensation polymers [2]—enables precise molar formulation of surfactant blends, ensuring reproducible critical micelle concentrations across production batches. [1][2]

Analytical Reference Standard for Isomer-Specific Quality Control

Because the refractive index (1.68 ) and density (1.705 g/cm³ ) are identical between the 4-hydroxy and 5-hydroxy positional isomers, quality control laboratories cannot rely on these bulk properties for identity testing. Instead, exact mass determination (359.99736 Da for CAS 93917-84-1 vs. 359.99700 Da for CAS 94133-95-6 ) by HRMS, or InChIKey confirmation (ANDAIHNNGUNSPQ-UHFFFAOYSA-N ), is required. Procurement of the pure 4-hydroxy isomer is thus essential for use as an authenticated reference standard in dye intermediate quality assurance workflows.

Synthetic Building Block for Sulfonic-Acid-Functionalized Architectures Requiring Controlled Hydrophilicity

The XLogP3 of 0.5 places this compound in an intermediate hydrophilicity regime—more water-soluble than the chlorinated analog (LogP 1.36 [3]) and far more hydrophilic than the 5-hydroxy isomer (LogP 3.34 ). This balanced polarity makes it a versatile building block for synthesizing sulfonated ligands, chelating agents, or polymer modifiers where neither extreme hydrophilicity nor lipophilicity is desired. Researchers designing metal-complexing agents or surface-active monomers can exploit this controlled logP window for predictable solubility tuning. [3]

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